

Application of Fluorescent Brightener 24 in Flow Cytometry: Application Notes and Protocols

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Compound of Interest

Compound Name: Fluorescent brightener 24

Cat. No.: B1674187

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Introduction

Fluorescent Brightener 24 (FB24), also known as Calcofluor White M2R, is a fluorescent dye widely utilized in microbiology and cell biology. It belongs to a class of stilbene-based compounds that exhibit a high affinity for β -1,4 and β -1,3 linked polysaccharides, such as cellulose and chitin. Chitin is a key structural component of the cell walls of fungi and the exoskeletons of invertebrates. This specific binding property makes FB24 an invaluable tool for the detection, quantification, and analysis of fungal cells and other chitin-containing particles using flow cytometry.

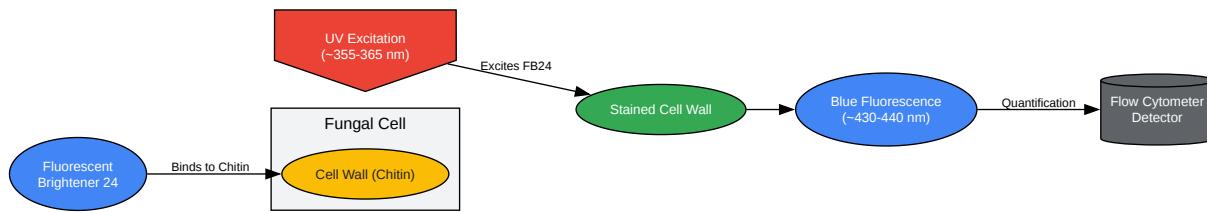
Flow cytometry is a powerful technique that allows for the rapid, high-throughput analysis of individual cells within a heterogeneous population. When combined with fluorescent probes like FB24, it enables researchers to quantitatively assess various cellular parameters, including cell wall integrity, viability, and cell cycle status in fungal populations. These applications are particularly relevant in antifungal drug development, environmental microbiology, and quality control in industrial processes.

Principle of Staining

Fluorescent Brightener 24 is a non-specific fluorochrome that binds to the chitin and cellulose present in the cell walls of various organisms, including fungi, algae, and plants. The dye intercalates between the polysaccharide chains, and upon excitation with ultraviolet (UV) light, it emits a bright blue fluorescence. The intensity of the fluorescence is proportional to the

amount of chitin or cellulose present, allowing for the quantitative assessment of these components in the cell wall.

In flow cytometry, cells stained with FB24 are passed through a laser beam (typically a UV laser). The resulting fluorescence emission is collected by detectors, and the signal intensity for each cell is recorded. This allows for the generation of quantitative data on the chitin content of individual cells within a large population.



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Mechanism of **Fluorescent Brightener 24** Staining.

Applications in Flow Cytometry

The use of **Fluorescent Brightener 24** in flow cytometry has several key applications in research and drug development:

- **Quantification of Chitin Content:** FB24 staining allows for the direct measurement of chitin levels in fungal cell walls. This is particularly useful for studying the effects of antifungal drugs that target cell wall synthesis, as well as for characterizing fungal mutants with altered cell wall composition.
- **Assessment of Fungal Viability:** In some cases, FB24 can be used to differentiate between live and dead cells. Dead cells may exhibit altered membrane permeability, leading to differences in staining patterns. However, it is often used in conjunction with other viability dyes like Propidium Iodide (PI) for more accurate assessments.

- Cell Cycle Analysis: In budding yeast, chitin is concentrated in the bud scars. The pattern and intensity of FB24 staining can, therefore, provide information about the cell cycle stage.
- Screening for Antifungal Compounds: Flow cytometry with FB24 staining provides a high-throughput method for screening compound libraries for their effects on fungal cell wall integrity.
- Discrimination of Microorganisms: The differential staining of various microorganisms based on their cell wall composition can aid in their discrimination in mixed populations.

Quantitative Data Summary

The following tables summarize typical experimental parameters for staining various microorganisms with fluorescent brighteners for flow cytometry analysis.

Table 1: Staining Conditions for Fungi

Organism	Fluorescent Brightener	Concentration	Incubation Time & Temperature	Reference
Cryptococcus neoformans	Calcofluor White	5 µg/mL	15 min at room temperature	
Candida spp.	Calcofluor White	Not specified	Not specified	
Saccharomyces cerevisiae	Calcofluor White	Not specified	Not specified	
Fungal Spores	SYBR Green I & EDTA	10 µL (100x) & 30 mM	20 min at 35°C in the dark	

Table 2: Staining Conditions for Bacteria

Organism	Fluorescent Brightener	Concentration	Incubation Time & Temperature	Reference
B. globigii spores	Tinopal CBS-X	10 µg/mL	Not specified	
Gram-positive & Gram-negative	BactoView™ Live Green	0.2X	Not specified	

Table 3: Flow Cytometer Settings for Fluorescent Brightener Detection

Parameter	Wavelength/Setting	Reference
Excitation Laser	UV Laser (~325-360 nm)	
Emission Filter	~430-440 nm (Blue)	

Experimental Protocols

Protocol 1: Quantification of Fungal Chitin Content

This protocol is adapted for the analysis of chitin content in yeast cells, such as *Saccharomyces cerevisiae* or *Candida albicans*.

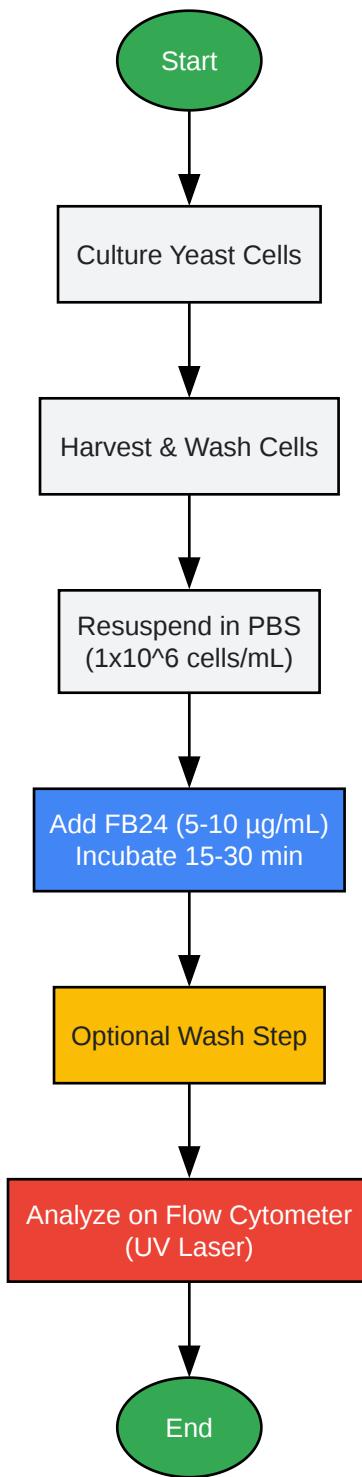
Materials:

- **Fluorescent Brightener 24** (Calcofluor White M2R) stock solution (e.g., 1 mg/mL in sterile water)
- Phosphate Buffered Saline (PBS), pH 7.4
- Flow cytometry tubes
- Flow cytometer with a UV laser

Procedure:

- Cell Preparation:

- Culture yeast cells to the desired growth phase (e.g., mid-logarithmic phase).
- Harvest the cells by centrifugation at 3000 x g for 5 minutes.
- Wash the cell pellet twice with sterile PBS to remove any residual media.
- Resuspend the cells in PBS to a final concentration of approximately 1×10^6 cells/mL.
- Staining:
 - Add **Fluorescent Brightener 24** stock solution to the cell suspension to a final concentration of 5-10 $\mu\text{g}/\text{mL}$.
 - Incubate the cells for 15-30 minutes at room temperature in the dark.
- Washing (Optional):
 - Centrifuge the stained cells at 3000 x g for 5 minutes.
 - Resuspend the cell pellet in fresh PBS. This step can help to reduce background fluorescence.
- Flow Cytometry Analysis:
 - Analyze the stained cells on a flow cytometer equipped with a UV laser for excitation.
 - Collect the fluorescence emission using a filter appropriate for blue fluorescence (e.g., 440/40 nm bandpass filter).
 - Record the fluorescence intensity for at least 10,000 events per sample.
 - Use unstained cells as a negative control to set the baseline fluorescence.



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Workflow for Fungal Chitin Quantification.

Protocol 2: Assessment of Fungal Cell Wall Integrity

This protocol can be used to assess the effects of antifungal compounds on the cell wall integrity of fungi.

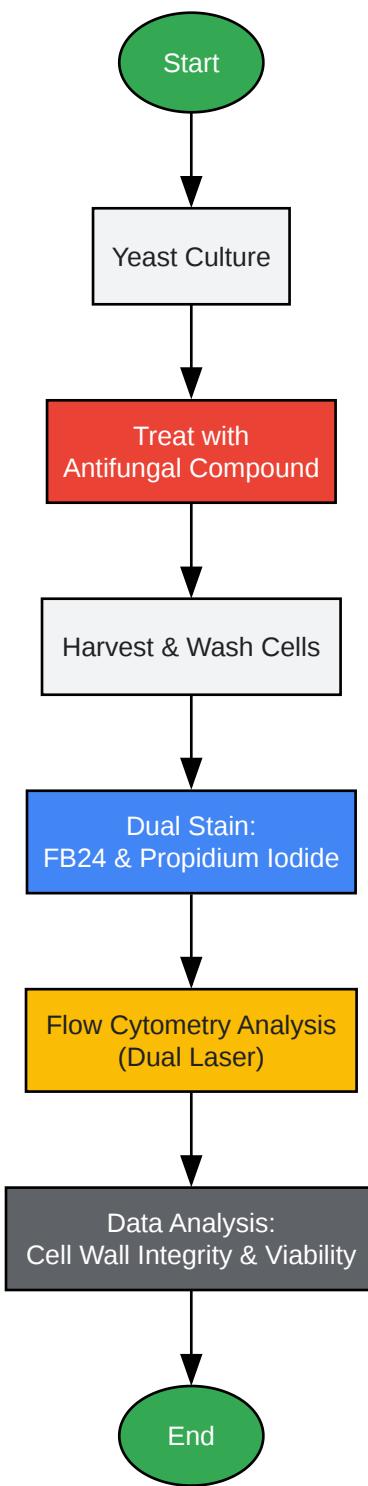
Materials:

- **Fluorescent Brightener 24** (Calcofluor White M2R) stock solution
- Propidium Iodide (PI) stock solution (for viability)
- Antifungal compound of interest
- Yeast culture medium (e.g., YPD)
- PBS, pH 7.4
- Flow cytometry tubes
- Flow cytometer with UV and blue lasers

Procedure:

- Treatment:
 - Grow a culture of yeast to mid-log phase.
 - Aliquot the culture into several tubes and treat with a range of concentrations of the antifungal compound. Include an untreated control.
 - Incubate the cells for a specified period (e.g., 2-4 hours) under appropriate growth conditions.
- Cell Preparation:
 - Harvest the cells by centrifugation.
 - Wash the cells once with PBS.
 - Resuspend the cells in PBS to a concentration of 1×10^6 cells/mL.

- Staining:
 - Add **Fluorescent Brightener 24** to a final concentration of 5-10 µg/mL.
 - Add Propidium Iodide to a final concentration of 1-2 µg/mL.
 - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer.
 - Use the UV laser to excite FB24 and the blue laser (e.g., 488 nm) to excite PI.
 - Collect FB24 fluorescence in the blue channel and PI fluorescence in the red channel (e.g., 610/20 nm bandpass filter).
 - Analyze the data to determine the percentage of cells with increased FB24 staining (indicating cell wall stress) and the percentage of PI-positive (non-viable) cells.



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Assessing Fungal Cell Wall Integrity.

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